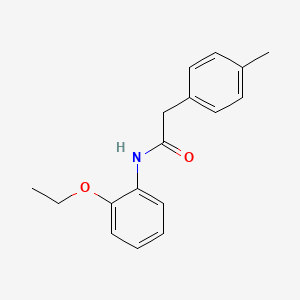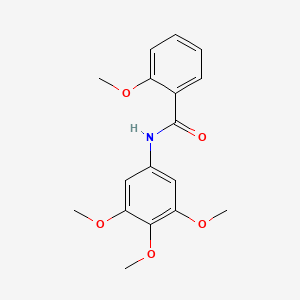![molecular formula C18H20N2O2 B5713923 N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
N-{2-[(2-phenylacetyl)amino]phenyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-phenylacetyl)amino]phenyl}butanamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound. It was first synthesized in Russia in the 1990s and has gained popularity as a cognitive enhancer. Nootropics are a class of drugs that are believed to enhance cognitive function, memory, and creativity. Noopept is known for its ability to improve cognitive performance, including memory, focus, and learning ability.
作用机制
The exact mechanism of action of Noopept is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. It also modulates the activity of glutamate, a neurotransmitter that is involved in synaptic plasticity.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It also increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in a variety of cellular processes.
实验室实验的优点和局限性
Noopept has several advantages for use in lab experiments. It is a potent cognitive enhancer and can improve memory and learning ability in animal models. It is also relatively safe and well-tolerated, with few reported side effects. However, Noopept is not without limitations. It has a short half-life and must be administered frequently to maintain its effects. Additionally, the exact mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.
未来方向
There are several areas of future research for Noopept. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It may also have potential as a treatment for depression and anxiety. Additionally, further research is needed to better understand the mechanism of action and to develop more potent and selective analogs of Noopept.
In conclusion, Noopept is a synthetic nootropic compound that has gained popularity for its cognitive-enhancing effects. It has been extensively studied for its potential therapeutic applications, including neuroprotection and cognitive enhancement. While it has several advantages for use in lab experiments, it also has limitations, including a short half-life and an unclear mechanism of action. Future research is needed to better understand its potential therapeutic applications and to develop more potent and selective analogs.
合成方法
Noopept is synthesized through a multi-step process that involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester. The resulting product is then deprotected to yield Noopept. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
Noopept has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, meaning it can protect the brain from damage caused by injury or disease. It has also been shown to improve cognitive function in patients with Alzheimer's disease, dementia, and traumatic brain injury.
属性
IUPAC Name |
N-[2-[(2-phenylacetyl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-8-17(21)19-15-11-6-7-12-16(15)20-18(22)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDQTCYDTXXWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)
![2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)
![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)


![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)